In-depth Technical Guide to the Crystal Structure of Caesium Azide
In-depth Technical Guide to the Crystal Structure of Caesium Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of caesium azide (B81097) (CsN₃), a compound of interest in various chemical and materials science research fields. The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed resource for researchers and professionals.
Introduction
Caesium azide is an inorganic compound that crystallizes in a well-defined structure at ambient conditions. Understanding its crystal lattice, atomic arrangement, and bonding characteristics is fundamental for its application and for further research into its properties. This guide details the crystallographic parameters, experimental procedures for its structure determination, and a summary of its key structural features.
Crystal Structure Data
The crystal structure of caesium azide has been determined and refined using single-crystal X-ray diffraction techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Crystallographic Data for Caesium Azide
| Parameter | Value |
| Chemical Formula | CsN₃ |
| Crystal System | Tetragonal |
| Space Group | I4/mcm |
| Lattice Parameters | a = 6.5412 Å, c = 8.0908 Å |
| Unit Cell Volume | 346.2 ų |
| Formula Units per Cell (Z) | 4 |
| Calculated Density | 3.35 g/cm³ |
Table 2: Atomic Coordinates and Displacement Parameters
| Atom | Wyckoff Position | x | y | z | U₁₁ = U₂₂ (Ų) | U₃₃ (Ų) |
| Cs | 4a | 0 | 0 | ¼ | 0.033 | 0.027 |
| N(1) | 4d | 0 | ½ | 0 | 0.030 | 0.057 |
| N(2) | 8h | 0.145 | 0.645 | 0 | 0.052 | 0.040 |
Note: The anisotropic displacement factor exponent takes the form: -2π²[h²a²U₁₁ + ... + 2hkabU₁₂]*
Table 3: Key Bond Distances and Angles
| Bond/Angle | Distance (Å) / Angle (°) |
| N(1) - N(2) | 1.172(5) |
| N(2) - N(1) - N(2) | 180 |
Experimental Protocols
The determination of the crystal structure of caesium azide involves a series of precise experimental steps, from sample preparation to data analysis.
Synthesis and Crystallization of Caesium Azide
Single crystals of caesium azide suitable for X-ray diffraction can be obtained through the reaction of caesium carbonate with a slight excess of hydrazoic acid in an aqueous solution. Slow evaporation of the resulting solution yields colorless, needle-shaped crystals.
Reaction: Cs₂CO₃ + 2HN₃ → 2CsN₃ + H₂O + CO₂
Single-Crystal X-ray Diffraction
The core of the crystal structure analysis is single-crystal X-ray diffraction. A suitable single crystal of caesium azide is mounted on a goniometer head. Due to the air-sensitive nature of azides, the crystal is typically handled in an inert atmosphere and may be coated in a protective oil. The data collection is performed at a controlled temperature, often cooled with liquid nitrogen, to minimize thermal vibrations and potential decomposition.
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. The positions and intensities of the diffracted beams are collected and processed to determine the unit cell parameters and the symmetry of the crystal, leading to the assignment of the space group.
Structure Solution and Refinement
The collected diffraction data is then used to solve the crystal structure. For a relatively simple structure like caesium azide, direct methods are typically employed to determine the initial positions of the atoms. The structural model is then refined using a least-squares method, which minimizes the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, anisotropic displacement parameters, and provides the bond lengths and angles with their estimated standard deviations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of caesium azide.
Caption: Experimental workflow for caesium azide crystal structure analysis.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of caesium azide, including comprehensive crystallographic data and the experimental protocols for its determination. The tetragonal structure, with the space group I4/mcm, and the precise atomic positions and bonding parameters offer a solid foundation for researchers working with this compound. The provided workflow visualization further clarifies the process of crystal structure analysis.
